ADU-S100 - 1638750-95-4

ADU-S100

Catalog Number: EVT-258305
CAS Number: 1638750-95-4
Molecular Formula: C20H22N10Na2O10P2S2
Molecular Weight: 734.5031
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

ADU-S100 (also known as MIW815) is a synthetic cyclic dinucleotide (CDN) designed to activate the Stimulator of Interferon Genes (STING) pathway. [, , , , , , , ] This pathway is a critical component of the innate immune system, responsible for detecting and responding to the presence of foreign or abnormal DNA within cells. [, , , , ] ADU-S100 acts as a potent STING agonist, meaning it binds to and activates the STING protein, leading to a cascade of downstream signaling events. [, , , , ]

ADU-S100 demonstrates superior activation of the STING pathway compared to natural CDNs, making it a promising candidate for cancer immunotherapy. [, ] Its ability to induce a robust immune response has sparked research into its potential applications in various cancer types. [, , , , , , , , , , , , ]

Mechanism of Action

ADU-S100's mechanism of action involves binding to and activating the STING protein located within the endoplasmic reticulum of cells. [, , , , , , , , , , , , , , ] This activation initiates a signaling cascade that leads to the production of type I interferons (IFNs) such as IFN-β, and proinflammatory cytokines including TNF-α, IL-6, and CCL2. [, , , , , , , , , , , , , ] These cytokines play a crucial role in stimulating both innate and adaptive immune responses against cancer cells.

ADU-S100's activation of the STING pathway in antigen-presenting cells, particularly dendritic cells (DCs), is crucial for its antitumor activity. [, , , , ] This activation leads to DC maturation and antigen presentation, ultimately priming and activating tumor-specific CD8+ T cells. [, , , , , , , ] These cytotoxic T cells are then equipped to recognize and destroy cancer cells throughout the body, contributing to tumor regression and long-term immune memory against the tumor. [, , , , , , , , , , , , ]

Applications
  • Enhancing Immune Checkpoint Blockade: ADU-S100 has demonstrated synergy with immune checkpoint inhibitors like anti-PD-1/PD-L1. [, , , , , , ] This combination therapy has shown efficacy in various cancer models, including melanoma, colon carcinoma, pancreatic adenocarcinoma, and breast cancer. [, , , , , , ] The combination enhances tumor control, prolongs survival, and promotes durable immunity by boosting the infiltration of immune cells into the tumor microenvironment and augmenting T cell responses. [, , , , , , ]

  • Reprogramming the Tumor Microenvironment: ADU-S100 can transform "cold" tumors with low immune cell infiltration into "hot" tumors that are more responsive to immunotherapy. [, ] This reprogramming involves the recruitment and activation of immune cells, particularly CD8+ T cells, into the tumor microenvironment. [, ] This shift towards an immune-active environment enhances the efficacy of other therapies, such as immune checkpoint inhibitors. [, ]

  • Synergistic Effects with Other Immunotherapies: ADU-S100 has shown promise in combination with other immunotherapies, such as interleukin-15 (IL-15). [, ] This combination therapy exhibits potent antitumor activity in prostate cancer models, inducing significant tumor regression and durable immunity. [, ] The synergy stems from the combined activation of both innate and adaptive immune responses, leading to enhanced NK cell and T cell activation and cytotoxicity. [, ]

  • Overcoming Immune Tolerance: In preclinical models of breast cancer, ADU-S100 combined with PD-L1 blockade and OX40 stimulation effectively overcame immune tolerance. [] This approach led to enhanced tumor antigen-specific CD8+ T cell priming and tumor regression. []

  • Targeting Specific Cell Populations: Encapsulating cGAMP, the natural ligand of STING, in virus-like particles (cGAMP-VLP) preferentially delivers it to dendritic cells. [] This targeted delivery enhances antitumor efficacy and surpasses the effects of ADU-S100 in inducing systemic tumor-specific T cell responses. []

Future Directions
  • Optimizing Delivery Systems: Exploring alternative delivery methods, such as liposomal formulations [] or targeted nanoparticles [], could enhance ADU-S100's bioavailability, reduce potential side effects, and improve its therapeutic index.

  • Personalized Medicine: Identifying predictive biomarkers for ADU-S100 responsiveness will be crucial for selecting patients most likely to benefit from STING agonist therapy. []

  • Addressing Tumor Resistance: Understanding the mechanisms of resistance to STING agonists, such as tumor cell-intrinsic STING suppression, will be crucial for developing strategies to overcome limitations and improve clinical efficacy. [, ]

  • Translational Research: Advancing ADU-S100 into further clinical trials, particularly in combination with other immunotherapies, will be essential to validate its safety and efficacy in humans. [, , ]

2'3'-cGAMP

    Compound Description: 2'3'-cyclic guanosine monophosphate–adenosine monophosphate (2'3'-cGAMP) is a naturally occurring cyclic dinucleotide (CDN) and the endogenous ligand for STING. [] It is produced by cGAS upon sensing cytosolic DNA. [] 2'3'-cGAMP binding to STING leads to the activation of the cGAS-STING pathway, ultimately resulting in the production of type I interferons and other inflammatory cytokines. []

cGAMP-VLP

    Compound Description: cGAMP-VLP refers to virus-like particles (VLPs) loaded with cGAMP. [] These VLPs act as a delivery system for targeted cGAMP delivery, preferentially targeting STING activation in dendritic cells. [] This targeted approach leads to enhanced differentiation of tumor-specific T cells and synergizes with PD1 blockade for improved antitumor responses. []

E7766

    Compound Description: E7766 is a novel STING agonist currently undergoing clinical trials. [] It demonstrates potent synergistic effects with eribulin, a microtubule destabilizer, in promoting IFNβ expression in immune and TNBC cells. [] This synergy points to a potential combination strategy for enhancing antitumor responses, particularly in TNBC.

    Relevance: E7766, similar to ADU-S100, is a STING agonist that activates the cGAS-STING pathway to stimulate an immune response. [] Both compounds exhibit enhanced efficacy when combined with eribulin, highlighting their shared dependence on the cGAS-STING pathway for optimal activity. []

ML-RR-S2-CDA

    Compound Description: ML-RR-S2-CDA is another name for the STING agonist ADU-S100. [] It is a synthetic CDN designed for improved stability and efficacy compared to natural CDNs. [] ML-RR-S2-CDA exhibits antitumor efficacy in various preclinical models, including those for melanoma, colon carcinoma, pancreatic carcinoma, and breast cancer. []

    Relevance: ML-RR-S2-CDA is the same compound as ADU-S100 and therefore shares its structure, mechanism of action, and potential applications. [] The use of different names for the same compound highlights the importance of clear nomenclature in scientific research.

2939cGAMP

  • Relevance: 2939cGAMP, like ADU-S100, activates the STING pathway, but it differs in its stability profile. [] ADU-S100 demonstrates superior stability, highlighting its improved drug-like properties compared to naturally occurring CDNs like 2939cGAMP. [] This difference underscores the importance of developing stable and effective STING agonists for clinical use.

Properties

CAS Number

1638750-95-4

Product Name

Unii-fmw9zvf53N

IUPAC Name

disodium;(1R,6R,8R,9R,10S,15R,17R,18R)-8,17-bis(6-aminopurin-9-yl)-3,12-dioxido-3,12-bis(sulfanylidene)-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.2.1.06,10]octadecane-9,18-diol

Molecular Formula

C20H22N10Na2O10P2S2

Molecular Weight

734.5031

InChI

InChI=1S/C20H24N10O10P2S2.2Na/c21-15-9-17(25-3-23-15)29(5-27-9)19-12(32)13-8(38-19)2-36-42(34,44)40-14-11(31)7(1-35-41(33,43)39-13)37-20(14)30-6-28-10-16(22)24-4-26-18(10)30;;/h3-8,11-14,19-20,31-32H,1-2H2,(H,33,43)(H,34,44)(H2,21,23,25)(H2,22,24,26);;/q;2*+1/p-2/t7-,8-,11-,12-,13-,14-,19-,20-,41?,42?;;/m1../s1

InChI Key

GDWOOOCBNOMMTL-ITQXCAEYSA-L

SMILES

C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)OP(=S)(OCC5C(C(C(O5)N6C=NC7=C(N=CN=C76)N)O)OP(=S)(O1)[O-])[O-])O.[Na+].[Na+]

Solubility

Soluble in DMSO

Synonyms

ADU-S100; ADU S100; ADUS100; ML RR-S2 CDA sodium salt; MIW815; MIW-815; MIW 815;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.